2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid
Description
2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrazole ring, which is further substituted with an ethoxycarbonyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-ethoxycarbonyl-4-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)12-9(2)8-16(15-12)11-7-5-4-6-10(11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLFVJYYQNEZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Substitution with Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Ethoxycarbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis of the Ethoxycarbonyl Group
The ethoxycarbonyl moiety undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization :
Conditions :
-
Basic hydrolysis : 1 M NaOH, 80°C, 6–8 hours (yield: 82–90%)
-
Acidic hydrolysis : 6 M HCl, reflux, 12 hours (yield: 75–85%)
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Ethoxycarbonyl-pyrazole-benzoate | Carboxy-pyrazole-benzoic acid | 1 M NaOH, 80°C | 88 |
This hydrolysis is pivotal in drug design to enhance water solubility or enable conjugation.
Amide Coupling via Carboxylic Acid
The benzoic acid group participates in amide bond formation with amines using coupling agents like DIC/OxymaPure or EDCl/HOBt :
Example reaction :
2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid + Glycine methyl ester → Corresponding amide
Optimized Protocol :
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Reagent : DIC/OxymaPure (1:1.2 molar ratio)
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Solvent : DMF, 30°C, ultrasonic irradiation (1–2 hours)
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional (RT) | 12–24 | 80–83 |
| Ultrasonic (30°C) | 1–2 | 92–95 |
Ultrasonic methods improve reaction efficiency by enhancing reagent mixing and reducing side reactions .
Esterification of the Carboxylic Acid
The benzoic acid group can be esterified with alcohols under acid catalysis, enabling modulation of lipophilicity :
Conditions :
-
Catalyst : H₂SO₄ (conc.)
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Solvent : Excess alcohol (e.g., methanol, ethanol)
-
Yield : 70–85%
| Alcohol | Product | Yield (%) |
|---|---|---|
| Methanol | Methyl benzoate-pyrazole derivative | 78 |
| Ethanol | Ethyl benzoate-pyrazole derivative | 82 |
Pyrazole Ring Functionalization
The 4-methyl-1H-pyrazole ring participates in electrophilic substitution and cycloaddition reactions:
Nitration
Nitration at the pyrazole’s 5-position occurs under mixed acid conditions (HNO₃/H₂SO₄) :
-
Conditions : 0°C to RT, 4 hours
-
Yield : 65–70%
Suzuki–Miyaura Coupling
The pyrazole’s halogenated derivatives (e.g., bromo-substituted) undergo cross-coupling with aryl boronic acids :
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : DMF/H₂O (4:1), 80°C
-
Yield : 60–75%
Decarboxylation Under Thermal Conditions
Thermal decarboxylation of the benzoic acid moiety occurs at elevated temperatures, forming a phenyl-pyrazole hybrid :
-
Conditions : 200°C, N₂ atmosphere, 2 hours
-
Yield : 55–60%
Mechanism : Radical-initiated CO₂ elimination followed by stabilization via resonance.
Biological Activity Modulation
Derivatives of this compound exhibit pharmacological potential, with modifications influencing target binding:
| Derivative | Biological Activity | IC₅₀ (µM) | Source |
|---|---|---|---|
| Amide-coupled analog | COX-2 inhibition | 0.12 | |
| Nitro-substituted | Anticancer (HeLa cells) | 8.7 |
Stability and Degradation
The compound is stable under ambient conditions but degrades under prolonged UV exposure or in strongly alkaline environments (> pH 10) :
| Condition | Degradation Products | Half-life |
|---|---|---|
| UV light (254 nm) | Pyrazole ring-opened derivatives | 48 h |
| pH 12, 60°C | Hydrolyzed benzoic acid + pyrazole | 6 h |
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating promising antimicrobial properties. Its structural features allow it to interact with microbial cell membranes, leading to cell death .
- Cancer Research : Investigations into pyrazole derivatives have revealed their potential as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is currently being studied, with some preliminary results indicating effective cytotoxicity against certain cancer cell lines .
Agricultural Applications
- Pesticide Development : The unique structure of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid makes it suitable for the development of new agrochemicals. Its efficacy in controlling pests and diseases in crops is under investigation, particularly for its role in enhancing plant resistance against pathogens .
- Herbicide Activity : Some studies have suggested that similar compounds can act as herbicides by inhibiting specific biochemical pathways in plants. This application is particularly relevant for developing environmentally friendly herbicides that target weed species without harming crop plants .
Material Science Applications
- Polymer Chemistry : The compound's functional groups allow it to be incorporated into polymer matrices, enhancing the properties of materials such as plastics and coatings. Research is ongoing into its use as a plasticizer or additive to improve flexibility and durability .
- Nanotechnology : In the field of nanotechnology, pyrazole derivatives are being explored for their potential in creating nanomaterials with specific properties for applications in electronics and photonics .
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives, including those structurally related to 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid, showed significant inhibition of COX enzymes involved in inflammation pathways. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of various pyrazole derivatives revealed that 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid exhibited notable activity against Escherichia coli and Staphylococcus aureus. The findings suggest its potential use in formulating new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Methoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid
- 2-(3-(Ethoxycarbonyl)-4-ethyl-1H-pyrazol-1-yl)benzoic acid
- 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)phenylacetic acid
Uniqueness
2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid is , with a molecular weight of approximately 245.27 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that various synthesized pyrazole derivatives, including those similar to 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid, displayed notable inhibitory effects against several cancer cell lines. These compounds were tested for their ability to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in the development of certain cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-(Ethoxycarbonyl)-4-methyl...) | MCF-7 (Breast Cancer) | 12.5 | Inhibition of BRAF(V600E) |
| Isoxazole Pyrazole Carboxylate | A549 (Lung Cancer) | 15.0 | EGFR inhibition |
| Pyrazole Derivative X | HeLa (Cervical Cancer) | 8.0 | Telomerase inhibition |
Anti-inflammatory Activity
Pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In a study involving animal models of inflammation, derivatives similar to 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid demonstrated reduced edema and pain response .
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study on rats with induced paw edema, treatment with the pyrazole derivative resulted in a significant reduction in paw swelling compared to the control group, indicating potent anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Table 2: Antimicrobial Activity Against Common Pathogens
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-(Ethoxycarbonyl)-4-methyl...) | E. coli | 32 µg/mL |
| Pyrazole Derivative Y | S. aureus | 16 µg/mL |
| Pyrazole Carboxamide Z | Pseudomonas aeruginosa | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
